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Compound of Interest

Compound Name: NCI172112

Cat. No.: B1662734

Technical Support Center: lIvonescimab Animal
Model Studies

This technical support center provides troubleshooting guidance for researchers, scientists,
and drug development professionals encountering unexpected toxicity in animal models treated
with lvonescimab (AK112), a bispecific antibody targeting PD-1 and VEGF.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for lvonescimab?

Ivonescimab is a tetravalent bispecific antibody that simultaneously targets Programmed
Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] By blocking the PD-1
pathway, Ivonescimab aims to restore the anti-tumor activity of T-cells. Concurrently, by
inhibiting VEGF, it seeks to suppress tumor angiogenesis and normalize the tumor vasculature,
which can also enhance the infiltration of T-cells into the tumor microenvironment. A key feature
of lvonescimab is its cooperative binding, where the presence of VEGF enhances its binding
affinity to PD-1, potentially increasing its activity within the tumor microenvironment where both
targets are co-expressed.[3]

Q2: What are the expected toxicities in animal models based on Ivonescimab's mechanism of
action?
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Based on its dual mechanism, the expected toxicities are a combination of those seen with PD-
1 inhibitors and VEGF inhibitors. These can be broadly categorized as:

e Immune-Related Adverse Events (irAEs) from PD-1 blockade: These are due to a
generalized activation of the immune system and can manifest as inflammation in various
organs. In clinical studies of PD-1/PD-L1 inhibitors, common irAEs include skin rash,
pruritus, colitis, hepatitis (elevated ALT/AST), pneumonitis, and endocrinopathies (e.g.,
hypothyroidism, hyperthyroidism, hypophysitis).[4][5] Researchers should be vigilant for
signs of inflammation in relevant tissues during histopathological examination of animal
models.

» Anti-VEGF-Related Toxicities: These are primarily related to the inhibition of angiogenesis
and vascular function. Clinically, common toxicities with VEGF inhibitors include
hypertension, proteinuria, bleeding events, and delayed wound healing.[6][7][8] In animal
models, this may translate to changes in blood pressure, kidney histopathology (e.qg.,
glomerular changes), and potential for hemorrhage.

Combination therapies of PD-1/L1 and VEGF inhibitors in clinical trials have shown an
increased incidence of adverse events compared to monotherapy, particularly hypertension.[7]

[9]

Q3: We are observing a higher-than-expected mortality rate in our mouse model. What could
be the cause?

Higher-than-expected mortality could be due to several factors:

» Exaggerated Pharmacological Effect: The dual blockade might be more potent than
anticipated in your specific animal model or tumor setting, leading to severe on-target
toxicities. For instance, severe, systemic inflammation (a "cytokine storm") or significant
vascular disruption could be culprits.

o Off-Target Toxicity: The antibody may be binding to an unintended target in your animal
species, leading to unforeseen toxic effects.

o Model-Specific Sensitivity: The specific strain of mice or the tumor model being used might
have a unigue sensitivity to the combined PD-1/VEGF inhibition.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.cancernetwork.com/view/incidence-adverse-events-pd-1pd-l1-inhibitors-underscores-toxicity-risk
https://pmc.ncbi.nlm.nih.gov/articles/PMC6487913/
https://www.tandfonline.com/doi/full/10.1080/14712598.2025.2557625?src=
https://www.tandfonline.com/doi/full/10.1080/14712598.2025.2557625
https://www.researchgate.net/publication/371302086_Phase_II_results_of_ivonescimab_AK112_SMT112_a_novel_PD-1VEGF_bispecific_in_combination_with_chemotherapy_for_first_line_treatment_of_advanced_or_metastatic_non-small_cell_lung_cancer_NSCLC_without_ac
https://www.tandfonline.com/doi/full/10.1080/14712598.2025.2557625
https://ascopost.com/news/august-2021/profile-of-adverse-events-related-to-pd-1-and-pd-l1-inhibitor-based-therapy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Immunogenicity: The development of anti-drug antibodies (ADAs) can sometimes lead to the
formation of immune complexes, which can deposit in tissues (like the kidney) and cause
inflammation and damage.[10] While often not acutely lethal, it can contribute to morbidity. In
a GLP toxicology study of a different bispecific antibody in cynomolgus monkeys, mortality
was observed at higher doses (=1 mg/kg).[11]

A systematic investigation, starting with a dose-response study and including detailed
histopathology, is crucial to determine the cause.

Q4: Our histopathology results show mononuclear cell infiltration in multiple organs. Is this an
expected finding?

Yes, mononuclear cell infiltration in various tissues is a potential on-target effect of PD-1
blockade and is consistent with an immune-related adverse event. A GLP toxicology study of a
PD-1-targeted fusion protein in cynomolgus monkeys showed generalized mononuclear
infiltration in various tissues.[11] However, the severity, location, and composition of these
infiltrates are critical for interpretation.

o Expected: Low to moderate-grade infiltrates in tumor tissue, and potentially in organs known
to be affected by irAEs (e.g., liver, gut, skin, thyroid).

o Unexpected/Concerning: High-grade, diffuse inflammation in critical organs (e.g., heart,
brain, lungs) not typically associated with severe IrAEs, or inflammation accompanied by
significant tissue necrosis or organ dysfunction. This would warrant further investigation to
rule out exaggerated pharmacology or off-target effects.

Q5: We've noticed a significant drop in body weight in our treated animals that doesn't correlate
with tumor size. What should we investigate?

Significant body weight loss is a common sign of toxicity. Beyond tumor burden, potential
causes in animals treated with Ilvonescimab could include:

» Gastrointestinal Toxicity: Immune-mediated colitis can lead to diarrhea, malabsorption, and
subsequent weight loss. Histopathological examination of the intestines is recommended.

e Systemic Inflammation: A systemic inflammatory response can increase metabolic rate and
cause cachexia. Measuring serum cytokines can help assess this.
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» Renal Toxicity: Severe proteinuria, a known effect of VEGF inhibition, can lead to a negative
protein balance. Urinalysis and kidney histopathology are key diagnostic steps.

o Hypophysitis: Inflammation of the pituitary gland, a known irAE, can disrupt hormonal
balance and lead to weight loss.

Troubleshooting Guide for Unexpected Toxicity

If you encounter unexpected toxicity, a systematic approach is necessary to identify the root
cause.

Step 1: Initial Assessment & Data Review

 Verify Dosing and Administration: Double-check all calculations, dilutions, and the
administration route. Ensure the correct strain, age, and sex of animals were used.

o Review Clinical Observations: Scrutinize daily health monitoring records. Are there specific
clinical signs associated with the toxicity (e.g., changes in posture, breathing, skin, feces)?

o Analyze Dose-Response: Is the toxicity dose-dependent? If not already done, a dose-range
finding study is critical to establish the Maximum Tolerated Dose (MTD) and No Observed
Adverse Effect Level (NOAEL).

Step 2: Targeted Experimental Investigation

If the initial assessment doesn't reveal a simple error, proceed with a more in-depth
investigation:
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Observation Recommended Action Experimental Protocols

Perform immediate necropsy
on deceased animals. Collect
) ] tissues for histopathology. --INVALID-LINK--, --INVALID-
Sudden Death / High Mortality ]
Collect terminal blood samples  LINK--
for cytokine analysis and

clinical chemistry.

Focus necropsy and

histopathology on the affected

Organ-Specific Clinical Signs organ system (e.g., lungs, Gl
(e.g., labored breathing, tract). Consider specialized --INVALID-LINK--
diarrhea) functional assays (e.g.,

bronchoalveolar lavage for

respiratory issues).

Conduct thorough gross
necropsy of all organ systems.
Prioritize histopathology of the

Gl tract, liver, and kidneys.
--INVALID-LINK--, --INVALID-

Weight Loss, Hunched Posture  Perform urinalysis for LINK

proteinuria. Analyze serum for
markers of liver/kidney function
and systemic inflammation

(cytokines).

Document and photograph all

gross lesions. Ensure these

tissues are prioritized for
Unexpected Lesions at histopathology. Consider

_ _ --INVALID-LINK--

Necropsy special stains or

immunohistochemistry (IHC) to

characterize the lesions and

infiltrating cells.

Data Presentation
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Table 1: Summary of Treatment-Related Adverse Events
(TRAES) in Human Clinical Trials of Ivonescimab & PD-
1/VEGF Inhibitor Combinations

This table provides a reference for toxicities observed in humans, which can help guide

observations in animal models.

Adverse Event

Ilvonescimab
(Phase 1a)[2]

Atezolizumab +
Bevacizumab

PD-1/L1 Inhibitors
+ Targeted Therapy

(HCO)[6][7] (Meta-Analysis)[9]
Any Grade TRAEs
74.5% 94.5%
(%)
Grade =3 TRAES (%) 27.5% 43% 47.3%

Most Common Any
Grade TRAEs

Rash (29.4%),
Arthralgia (19.6%),
Hypertension (19.6%),
Fatigue (17.6%),
Diarrhea (15.7%)

Fatigue (34.3%)

Most Common Grade
>3 TRAEs

Hypertension (13.7%),
ALT/AST Increased
(5.2%/3.9%), Colitis
(3.9%)

Hypertension (12%),
AST Increased (5%),

Proteinuria (4%)

Hypertension (9.3%)

Experimental Protocols

» Histopathology Protocol for Toxicity Assessment

1. Objective: To prepare, process, and examine tissues microscopically to identify treatment-

related pathological changes.

2. Materials:

e 10% Neutral Buffered Formalin (NBF)

o Phosphate Buffered Saline (PBS)
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70%, 80%, 95%, 100% Ethanol

Xylene

Paraffin wax

Microtome

Glass slides

Hematoxylin and Eosin (H&E) stains

Microscope

. Procedure:

Tissue Collection & Fixation:

o Perform a full necropsy immediately after euthanasia.

o Collect a comprehensive set of tissues (including but not limited to: liver, kidneys, spleen,
heart, lungs, brain, lymph nodes, Gl tract, reproductive organs, skin, and any gross
lesions).

o Trim tissues to be no more than 5mm thick to ensure proper fixation.

o Immediately place tissues in at least 10 volumes of 10% NBF. Fix for 24-48 hours at room
temperature.

Tissue Processing:

o

After fixation, wash tissues in PBS.

[e]

Dehydrate the tissues by sequential immersion in increasing concentrations of ethanol
(e.g., 70% for 1 hr, 80% for 1 hr, 95% for 1 hr, 100% for 1 hr x 2).

[e]

Clear the tissues in xylene (or a xylene substitute) (e.g., 1 hr x 2).

o

Infiltrate and embed the tissues in molten paraffin wax.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Sectioning and Staining:
o Section the paraffin blocks at 4-5 um thickness using a microtome.
o Float the sections on a warm water bath and mount them on glass slides.
o Dry the slides thoroughly.
o Deparaffinize and rehydrate the sections.

o Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular
matrix pink).

o Dehydrate the stained slides and mount with a coverslip.

» Pathological Evaluation:
o A board-certified veterinary pathologist should perform a blinded evaluation of the slides.
o Compare tissues from treated animals to those from control animals.

o Describe and semi-quantitatively score any observed lesions (e.g., inflammation, necrosis,
apoptosis, cellular infiltration, fibrosis, vascular changes).

» Cytokine Profiling by ELISA Protocol

1. Objective: To quantify the concentration of specific pro-inflammatory and anti-inflammatory
cytokines in serum or plasma to assess systemic immune activation.

2. Materials:

Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-q, IFN-y, IL-6, IL-10)

Microplate reader capable of reading absorbance at 450 nm

Wash buffer (usually PBS with 0.05% Tween-20)

Assay diluent/blocking buffer (provided in kit)
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TMB substrate and Stop Solution (provided in kit)

Animal serum/plasma samples

Recombinant cytokine standards (provided in Kit)

. Procedure:

Preparation:

o Bring all reagents and samples to room temperature.

o Prepare serial dilutions of the recombinant cytokine standard according to the kit
manufacturer's instructions to generate a standard curve.

o Dilute samples in assay diluent if necessary.

Assay Performance (Sandwich ELISA):

o Add 100 pL of standards, controls, and samples to the appropriate wells of the antibody-
coated microplate.

o Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room
temperature).

o Wash the plate 3-4 times with wash buffer.

o Add 100 pL of the biotinylated detection antibody to each well.

o Incubate as specified (e.g., 1 hour at room temperature).

o Wash the plate 3-4 times.

o Add 100 pL of Streptavidin-HRP conjugate to each well.

o Incubate as specified (e.g., 30 minutes at room temperature, protected from light).

o Wash the plate 3-4 times.
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o Add 100 pL of TMB substrate to each well. Incubate until color develops (e.g., 15-20
minutes, protected from light).

o Add 50 pL of Stop Solution to each well to stop the reaction. The color will change from
blue to yellow.

o Data Analysis:

o Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop
Solution.

o Generate a standard curve by plotting the absorbance of the standards against their
known concentrations.

o Use the standard curve to interpolate the concentration of the cytokine in the unknown
samples.

Visualizations
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Unexpected Toxicity Observed
(e.g., weight loss, mortality)

Step 1: Initial Assessment
- Verify Dosing & Protocol
- Review Clinical Observations

Protocol Error
Identified?

Step 2: In-Depth Investigation
- Perform Necropsy
- Collect Tissues & Blood

Correct Protocol
& Re-run Study

Clinical Chemistry Pharmacokinetics (PK)

SIS & Cytokine Profiling & Anti-Drug Antibodies (ADA)

Step 3: Data Interpretation
- Correlate Findings
- Compare to Expected Toxicities

Identify Cause of Toxicity
(e.g., On-target, Off-target)
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Observed Toxicity

Is it Dose-Dependent?

Correlates with PD markers?

(.., Cytokine release) No clear dose-dependence

Pathology consistent with
known irAEs or anti-VEGF effects?

Are Anti-Drug
Antibodies (ADAs) present?

Conclusion: Conclusion:
Possible Off-Target or Possible Immunogenicity-Related
Model-Specific Toxicity Toxicity (e.g., Immune Complex)

Conclusion:
Likely On-Target Toxicity
(Exaggerated Pharmacology)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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